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Compound Name: Sofosbuvir impurity H

Cat. No.: B1150397 Get Quote

In the landscape of pharmaceutical analysis, the choice between Ultra-Performance Liquid

Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) is pivotal for

ensuring the purity, safety, and efficacy of drug substances like Sofosbuvir. This guide provides

a detailed comparison of UPLC and HPLC for the separation of Sofosbuvir impurities,

supported by experimental data and protocols to aid researchers, scientists, and drug

development professionals in making informed decisions for their analytical needs.

Executive Summary
UPLC technology offers significant advantages over traditional HPLC for the analysis of

Sofosbuvir and its impurities, primarily in terms of speed, resolution, and sensitivity.[1] The use

of sub-2 µm stationary phase particles in UPLC allows for faster separations and sharper

peaks, leading to improved detection of trace impurities.[2] While HPLC remains a robust and

widely used technique, UPLC provides enhanced performance, which can be critical in the

stringent regulatory environment of the pharmaceutical industry.[2][3] The choice between the

two ultimately depends on the specific analytical requirements, throughput needs, and

available resources.[3]

Data Presentation: UPLC vs. HPLC Performance
Metrics
The following table summarizes the key performance parameters for the separation of

Sofosbuvir and its impurities using UPLC and HPLC methods as reported in various studies.
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Parameter UPLC Method HPLC Method References

Analysis Time
Significantly shorter

(e.g., < 10 minutes)

Longer (e.g., 15-30

minutes)
[4][5]

Resolution

Higher, leading to

better separation of

closely eluting

impurities

Good, but may be

limited for complex

mixtures

[1][2]

Sensitivity (LOD/LOQ)
Lower LOD and LOQ

due to sharper peaks
Higher LOD and LOQ [3][6]

Solvent Consumption

Reduced due to

shorter run times and

lower flow rates

Higher [1][3]

System Backpressure
Significantly higher

(up to 15,000 psi)

Lower (typically <

6,000 psi)
[2][5]

Quantitative Data from Specific Studies:

Analyte Method
Retention
Time (min)

LOD
(µg/mL)

LOQ
(µg/mL)

Reference

Sofosbuvir UPLC 1.425 0.27 0.83 [6][7]

Sofosbuvir HPLC 3.674 0.04 0.125 [8][9]

Sofosbuvir

Impurity

(Phosphoryl)

HPLC 5.704 0.12 0.375 [8][9]

Sofosbuvir

Degradation

Product I

HPLC 4.2 - - [10]

Sofosbuvir

Degradation

Product II

HPLC 3.6 - - [10]
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Note: The LOD and LOQ values are highly method-dependent and can vary based on the

specific impurity and instrumentation used.

Experimental Protocols
Detailed methodologies for representative UPLC and HPLC methods for the analysis of

Sofosbuvir impurities are provided below. These protocols are based on methods described in

the scientific literature.[6][8][9]

UPLC Method for Sofosbuvir and its Impurities
1. Chromatographic System:

System: Waters ACQUITY UPLC H-Class or equivalent

Detector: Photodiode Array (PDA) Detector

Software: Empower

2. Chromatographic Conditions:

Column: ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)

Mobile Phase A: 0.1% Formic acid in water

Mobile Phase B: Acetonitrile

Gradient Program:

0 min: 95% A, 5% B

5 min: 10% A, 90% B

6 min: 10% A, 90% B

6.1 min: 95% A, 5% B

8 min: 95% A, 5% B
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Flow Rate: 0.4 mL/min

Column Temperature: 30°C

Injection Volume: 2 µL

Detection Wavelength: 260 nm

3. Sample Preparation:

Standard Solution: Prepare a stock solution of Sofosbuvir reference standard in a suitable

diluent (e.g., 50:50 water:acetonitrile) to a concentration of 100 µg/mL.

Impurity Stock Solutions: Prepare stock solutions of known Sofosbuvir impurities in the same

diluent.

Sample Solution: Dissolve the Sofosbuvir drug substance or crush the tablet dosage form in

the diluent to achieve a final concentration of approximately 100 µg/mL of Sofosbuvir. Filter

the solution through a 0.22 µm syringe filter before injection.

HPLC Method for Sofosbuvir and its Impurities
1. Chromatographic System:

System: Agilent 1260 Infinity II or equivalent

Detector: UV-Vis Detector

Software: OpenLab CDS

2. Chromatographic Conditions:

Column: Agilent Eclipse XDB-C18 (250 x 4.6 mm, 5 µm)[8][9]

Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50, v/v)[8][9]

Elution Mode: Isocratic

Flow Rate: 1.0 mL/min
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Column Temperature: 30°C

Injection Volume: 10 µL

Detection Wavelength: 260 nm[8][9]

3. Sample Preparation:

Standard Solution: Prepare a stock solution of Sofosbuvir reference standard in the mobile

phase to a concentration of 400 µg/mL.[9]

Impurity Stock Solution: Prepare a stock solution of the phosphoryl impurity in the mobile

phase.[9]

Sample Solution: Dissolve the Sofosbuvir drug substance or crush the tablet dosage form in

the mobile phase to achieve a final concentration of approximately 400 µg/mL of Sofosbuvir.

[9] Filter the solution through a 0.45 µm syringe filter before injection.

Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a logical comparison of UPLC

and HPLC for impurity analysis.
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Caption: General workflow for Sofosbuvir impurity analysis using UPLC or HPLC.
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Caption: Logical comparison of UPLC and HPLC performance characteristics.

Conclusion
For the separation of Sofosbuvir impurities, UPLC emerges as a superior technique in terms of

speed, resolution, and sensitivity.[1] The ability to use smaller particle size columns allows for

more efficient separations, leading to shorter run times and reduced solvent consumption,

which are significant advantages in a high-throughput laboratory setting.[3][4] However, HPLC

remains a viable and robust option, particularly when existing validated methods are in place or

when the higher backpressure of UPLC systems is a concern.[2] The selection between UPLC

and HPLC should be based on a thorough evaluation of the specific analytical needs, desired

throughput, and available instrumentation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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